

chemical properties and reactivity of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Oxetan-3-ylidene)propan-2-one

Cat. No.: B1420772

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **1-(Oxetan-3-ylidene)propan-2-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxetan-3-ylidene)propan-2-one is a bifunctional synthetic building block that merges the desirable physicochemical properties of the oxetane ring with the versatile reactivity of an α,β -unsaturated ketone. The strained four-membered ether offers a polar, metabolically robust, and three-dimensional scaffold, while the conjugated enone system provides a reactive handle for a variety of chemical transformations. This guide offers a comprehensive analysis of the synthesis, structural characteristics, and predicted reactivity of this compound. We will explore its dual-functional nature, detailing the distinct yet interconnected reaction pathways involving the Michael acceptor and the electrophilic oxetane ring. This document serves as a technical resource for chemists leveraging this unique scaffold in medicinal chemistry, covalent inhibitor design, and complex molecule synthesis.

Introduction: A Scaffold of Duality

The pursuit of novel molecular architectures with enhanced drug-like properties has led to a surge of interest in strained heterocyclic systems. Among these, the oxetane ring has emerged as a particularly valuable motif in modern medicinal chemistry.^{[1][2]} When incorporated into a lead compound, an oxetane can significantly improve aqueous solubility, metabolic stability,

and conformational rigidity, often serving as a superior isostere for gem-dimethyl or carbonyl groups.[2][3][4]

1-(Oxetan-3-ylidene)propan-2-one capitalizes on these benefits by functionalizing the oxetane core with an α,β -unsaturated ketone (enone). This conjugation creates a molecule with two distinct reactive centers:

- The Oxetane Ring: A strained ether susceptible to ring-opening reactions, providing a pathway to 1,3-disubstituted scaffolds.[5][6]
- The Enone System: A classic Michael acceptor, poised for conjugate addition with a wide range of nucleophiles.[7][8]

This guide provides a senior scientist's perspective on the synthesis, characterization, and predictable reactivity of this molecule, offering insights into its potential as a versatile intermediate in drug discovery and synthetic chemistry.

Molecular Structure and Physicochemical Properties

The unique chemical behavior of **1-(Oxetan-3-ylidene)propan-2-one** is a direct consequence of its structure, which features a puckered four-membered ring fused via an exocyclic double bond to a propan-2-one moiety.[3][6] The ring strain inherent to the oxetane (approximately 25.5 kcal/mol) and the electron-withdrawing nature of the conjugated carbonyl group are the primary drivers of its reactivity.[9][10]

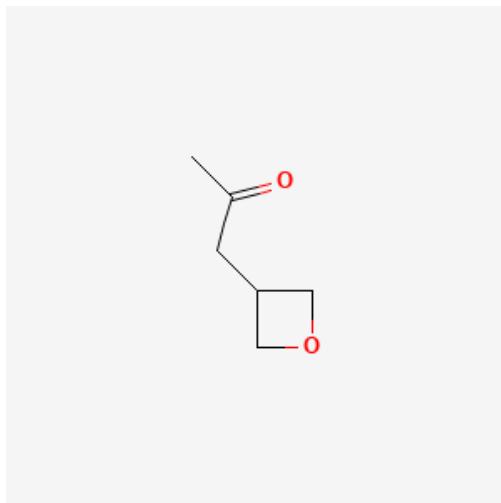


Table 1: Physicochemical Properties of **1-(Oxetan-3-ylidene)propan-2-one** and a Saturated Analogue

Property	1-(Oxetan-3-ylidene)propan-2-one (Predicted)	1-(Oxetan-3-yl)propan-2-one (Saturated Analogue)[11]	Justification for Prediction
Molecular Formula	C ₆ H ₈ O ₂	C ₆ H ₁₀ O ₂	Loss of two hydrogen atoms to form the double bond.
Molecular Weight	112.13 g/mol	114.14 g/mol	Consistent with the molecular formula.
XLogP3	~ -0.1	-0.2	The introduction of a C=C bond slightly increases lipophilicity compared to the saturated analogue.
H-Bond Donor Count	0	0	No hydrogen atoms are attached to electronegative atoms.
H-Bond Acceptor Count	2	2	The ether oxygen and the carbonyl oxygen.
Topological Polar Surface Area	~ 26.3 Å ²	26.3 Å ²	The polar functional groups (ether, ketone) remain the same.

Synthesis: Forging the Oxetane Enone

The construction of **1-(Oxetan-3-ylidene)propan-2-one** is most efficiently achieved through the olefination of commercially available oxetan-3-one.[12] This transformation hinges on the reaction of the ketone with a phosphorus-stabilized carbanion. The choice of reagent dictates the efficiency and side-product profile of the reaction.

Methodology 1: The Wittig Reaction

The Wittig reaction is a classical and reliable method for converting ketones into alkenes.[\[13\]](#)

[\[14\]](#) The synthesis of the title compound has been documented using

acetylmethylenetriphenylphosphorane, a stabilized phosphorus ylide.[\[4\]](#)

- Causality: Stabilized ylides (those with an adjacent electron-withdrawing group, like a ketone) are less reactive than unstabilized ylides.[\[15\]](#) This moderated reactivity makes them ideal for reacting with ketones like oxetan-3-one without significant side reactions. The major driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[\[16\]](#)

Methodology 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that often provides superior yields and easier purification.[\[17\]](#)[\[18\]](#) It employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide.[\[18\]](#)

- Causality: The key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed by aqueous extraction.[\[19\]](#) This simplifies purification significantly compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. The HWE reaction is also highly effective for creating α,β -unsaturated carbonyl compounds and generally favors the formation of the thermodynamically more stable (E)-alkene.[\[17\]](#)[\[19\]](#)

Wittig Reaction [9]

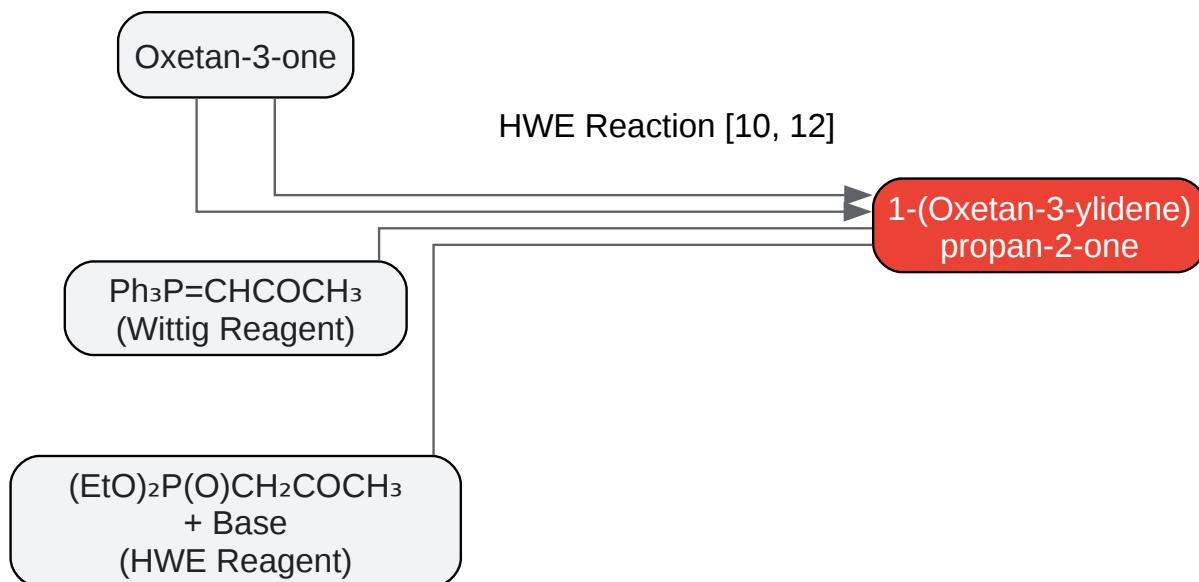

[Click to download full resolution via product page](#)

Figure 1: Key synthetic routes to **1-(Oxetan-3-ylidene)propan-2-one**.

Experimental Protocol: Wittig Olefination of Oxetan-3-one

This protocol is adapted from the literature procedure described by Carreira, et al.[\[4\]](#)

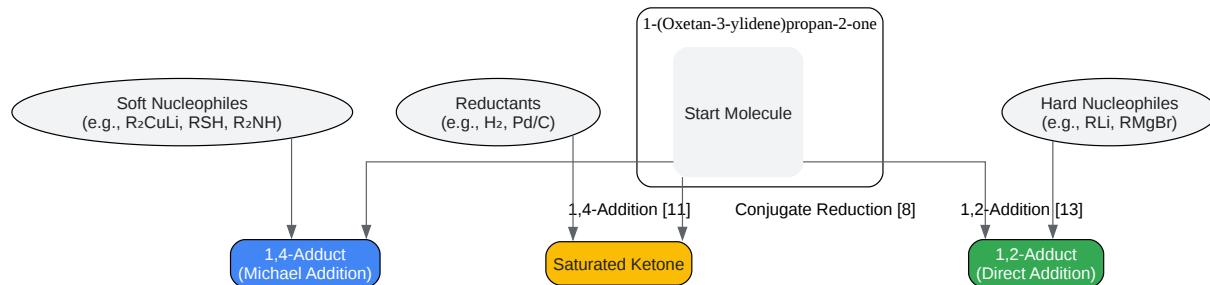
- **Reagent Preparation:** To a solution of oxetan-3-one (1.0 equiv) in dry dichloromethane (CH₂Cl₂), add acetylmethylenetriphenylphosphorane (1.3 equiv) at room temperature under a nitrogen atmosphere.
- **Reaction:** Stir the solution overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent such as pentane/diethyl ether) to yield the pure product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not widely published, the structure of **1-(Oxetan-3-ylidene)propan-2-one** allows for the confident prediction of its key spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Frequency	Rationale
¹ H NMR	-CH ₂ -O- (Oxetane)	δ 4.8 - 5.1 ppm	Protons on carbons adjacent to the ether oxygen are deshielded.
=CH- (Vinylic)	δ 6.0 - 6.3 ppm	The vinylic proton is deshielded by the conjugated carbonyl group.	
-CH ₃ (Acetyl)	δ 2.2 - 2.4 ppm	Standard chemical shift for a methyl ketone.	
¹³ C NMR	C=O (Ketone)	δ 195 - 200 ppm	Typical range for a conjugated ketone carbonyl carbon.
C= (α-carbon)	δ 125 - 130 ppm	Vinylic carbon alpha to the carbonyl.	
=C (β-carbon)	δ 155 - 160 ppm	Vinylic carbon beta to the carbonyl, attached to the oxetane.	
-CH ₂ -O- (Oxetane)	δ 75 - 80 ppm	Carbons adjacent to the ether oxygen.	
IR	C=O Stretch	1670 - 1690 cm ⁻¹	Conjugation lowers the stretching frequency from a typical ketone (~1715 cm ⁻¹).
C=C Stretch	1610 - 1640 cm ⁻¹	Characteristic absorption for a conjugated alkene.	


C-O-C Stretch	1050 - 1150 cm ⁻¹	Strong, characteristic absorption for an ether linkage.
Mass Spec	Molecular Ion (M ⁺)	m/z = 112.0470 Corresponding to the exact mass of C ₆ H ₈ O ₂ .

Chemical Reactivity: A Dual-Functional Analysis

The reactivity of this molecule is best understood by considering its two primary functional domains separately, while acknowledging that reactions at one site may influence the other.

Reactivity of the α,β -Unsaturated Ketone System

The conjugated system is electron-deficient due to the powerful electron-withdrawing effect of the carbonyl group. This polarization renders both the carbonyl carbon (C2) and the β -carbon (C4) electrophilic.[8][20]

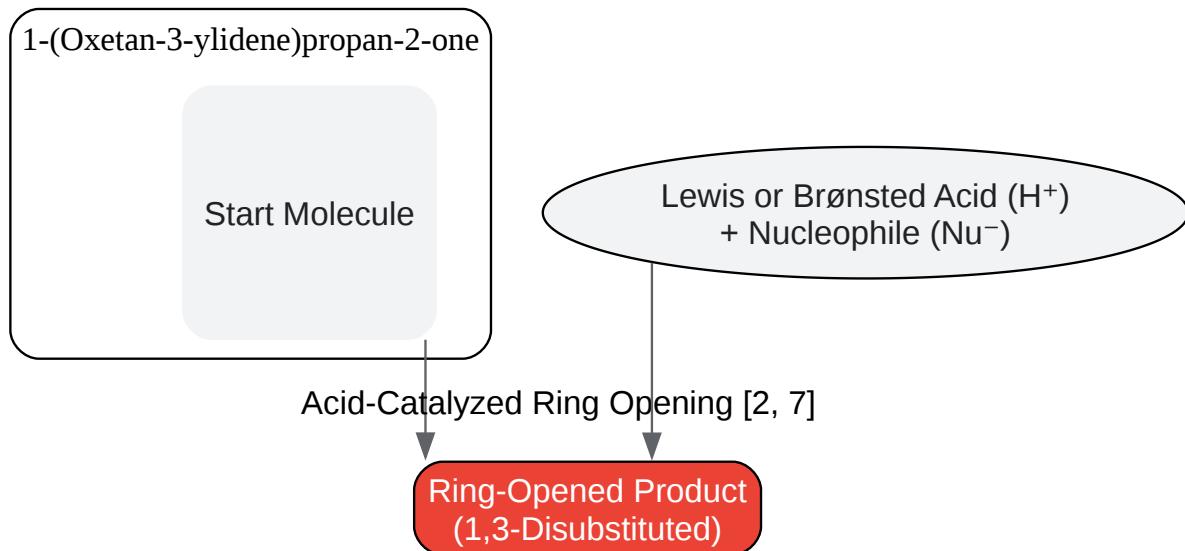

[Click to download full resolution via product page](#)

Figure 2: Major reaction pathways of the enone system.

- 1,4-Conjugate Addition (Michael Addition): This is the predominant reaction pathway for a wide array of "soft" or weakly basic nucleophiles.[20] The nucleophile attacks the electrophilic β -carbon, generating an enolate intermediate which is subsequently protonated. [21] This reaction is thermodynamically controlled and highly valuable for C-C, C-N, C-S, and C-O bond formation.
 - Applicable Nucleophiles: Organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions (e.g., malonates).[20][21]
- 1,2-Direct Addition: "Hard," highly reactive nucleophiles, such as organolithium and Grignard reagents, may favor direct attack at the more electrophilic carbonyl carbon.[22] This kinetically controlled pathway leads to the formation of a tertiary allylic alcohol. The balance between 1,2- and 1,4-addition can often be tuned by changing the nucleophile, solvent, and temperature.
- Reduction: The enone system can be selectively reduced. Catalytic hydrogenation (e.g., H₂ over Pd/C) will typically reduce the C=C bond first, yielding the corresponding saturated ketone, 1-(oxetan-3-yl)propan-2-one.[8] Reagents like sodium borohydride (NaBH₄) may reduce the ketone to a secondary alcohol, though competing 1,4-reduction can occur.

Reactivity of the Oxetane Ring

The inherent strain of the four-membered ring makes it susceptible to cleavage under electrophilic activation.[5][6]

[Click to download full resolution via product page](#)

Figure 3: Predominant reactivity of the strained oxetane ring.

- Acid-Catalyzed Ring Opening: This is the most common and synthetically useful reaction of the oxetane moiety. In the presence of a Brønsted or Lewis acid, the ether oxygen is protonated or coordinated, making the ring significantly more electrophilic. A subsequent nucleophilic attack (e.g., by water, alcohols, or halides) at one of the ring carbons leads to irreversible ring opening, typically yielding a 1,3-difunctionalized product.^[5] The regioselectivity of the attack will depend on the substitution pattern and electronic effects.

Potential Applications in Drug Discovery and Synthesis

The dual functionality of **1-(Oxetan-3-ylidene)propan-2-one** makes it a highly attractive platform for chemical biology and medicinal chemistry.

- Scaffold for Drug Discovery: The oxetane core provides a desirable three-dimensional exit vector and favorable physicochemical properties.^{[1][2]} The enone can be used to append various pharmacophores via conjugate addition, allowing for rapid library synthesis in lead optimization campaigns.

- **Covalent Inhibitor Design:** As a Michael acceptor, the enone moiety is an electrophilic "warhead" that can form a covalent bond with nucleophilic residues (such as cysteine) in a protein's active site. This is a powerful strategy for achieving potent and durable target inhibition.
- **Versatile Synthetic Intermediate:** The molecule can undergo sequential or tandem reactions. For instance, a conjugate addition to the enone could be followed by an acid-catalyzed ring-opening of the oxetane, rapidly building molecular complexity from a simple starting material. This makes it a valuable tool for accessing novel and diverse chemical spaces.

Safety and Handling

- **General Precautions:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Chemical Hazards:** While specific toxicity data is not available, related ketones can be flammable and harmful if swallowed or inhaled.^[23] As a Michael acceptor, the compound should be considered a potential skin and respiratory irritant and sensitizer. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Conclusion

1-(Oxetan-3-ylidene)propan-2-one is more than just a simple chemical; it is a strategically designed building block that offers a confluence of stability and reactivity. Its synthesis is straightforward via established olefination methods, and its chemical behavior is a predictable interplay between the robust, property-enhancing oxetane ring and the versatile, reactive enone system. For researchers in drug discovery and synthetic methodology, this molecule represents a powerful tool for constructing complex, functionalized molecules with embedded drug-like properties, paving the way for the next generation of therapeutic agents and chemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. α,β -Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. PubChemLite - 1-(oxetan-3-yl)propan-2-one (C₆H₁₀O₂) [pubchemlite.lcsb.uni.lu]
- 12. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 18. Horner-Wadsworth-Emmons reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. 6.5 Reactions of α,β -unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 21. 19.13 Conjugate Nucleophilic Addition to $\text{1}\pm,\text{2}\text{-}\overset{\text{FADH}_2}{\text{C}}$ Unsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 22. m.youtube.com [m.youtube.com]
- 23. 1-(Oxetan-3-yl)ethan-1-one | C5H8O2 | CID 82593533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical properties and reactivity of 1-(Oxetan-3-ylidene)propan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1420772#chemical-properties-and-reactivity-of-1-oxetan-3-ylidene-propan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com